molecular formula C21H18FN5O2S B2561096 N1-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(m-tolyl)oxalamide CAS No. 894033-03-5

N1-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(m-tolyl)oxalamide

Cat. No.: B2561096
CAS No.: 894033-03-5
M. Wt: 423.47
InChI Key: BBCPKMCNMMVEGG-UHFFFAOYSA-N
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Description

N1-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(m-tolyl)oxalamide is a synthetic small molecule featuring a thiazolo[3,2-b][1,2,4]triazole core, a scaffold recognized for its diverse biological potential. This compound is of significant interest in early-stage oncology research, particularly for investigating new pathways in breast cancer and other neoplasms. Compounds with this bicyclic heteroatom-rich structure have demonstrated excellent anticancer properties in preclinical models, showing activity against various cancer cell lines . The structural motif of a 5-ene-thiazolo[3,2-b][1,2,4]triazole is a known bioisosteric replacement that can optimize pharmacological profiles and reduce toxicity parameters . Research on analogous compounds suggests potential mechanisms of action including the induction of G2/M phase cell cycle arrest and apoptosis in cancer cells, often mediated through the production of reactive oxygen species (ROS) and subsequent inhibition of key signaling pathways like Notch-AKT, which are related to oxidative stress and tumor proliferation . Furthermore, the incorporation of the oxalamide group and m-tolyl moiety is designed to influence the molecule's binding affinity and selectivity, making it a valuable chemical probe for studying protein kinase interactions, such as the c-Met pathway, which is frequently activated in various cancer types and represents a promising therapeutic target . This reagent is provided exclusively for research purposes to support the discovery and development of novel targeted therapies. FOR RESEARCH USE ONLY. Not for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

N-[2-[2-(4-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-N'-(3-methylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN5O2S/c1-13-3-2-4-16(11-13)24-20(29)19(28)23-10-9-17-12-30-21-25-18(26-27(17)21)14-5-7-15(22)8-6-14/h2-8,11-12H,9-10H2,1H3,(H,23,28)(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBCPKMCNMMVEGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

N1-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(m-tolyl)oxalamide is a potent analgesic and anti-inflammatory agent. The primary targets of this compound are the cyclooxygenase (COX1 and COX2) isoforms. These enzymes are involved in the synthesis of prostaglandins, which play a key role in mediating inflammation, pain, and fever.

Mode of Action

The compound this compound interacts with its targets, the COX1 and COX2 enzymes, by inhibiting their activity. This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain.

Biochemical Pathways

By inhibiting the COX enzymes, this compound affects the arachidonic acid pathway. This leads to a decrease in the production of prostaglandins, which are key mediators of inflammation and pain. As a result, the downstream effects include reduced inflammation and alleviation of pain.

Biological Activity

N1-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(m-tolyl)oxalamide (CAS Number: 894034-41-4) is a complex organic compound notable for its potential biological activities. This compound belongs to the class of oxalamides and features a thiazolo-triazole framework, which is significant in medicinal chemistry due to its diverse biological interactions.

Chemical Structure and Properties

The molecular formula of the compound is C22H20FN5O2SC_{22}H_{20}FN_{5}O_{2}S, with a molecular weight of approximately 437.5 g/mol. The structure includes multiple functional groups that may interact with various biological targets, enhancing its pharmacological potential.

Anticancer Properties

Research indicates that derivatives of thiazolo[3,2-b][1,2,4]triazole compounds exhibit significant anticancer activity. A study evaluated a series of synthesized compounds against nearly 60 human cancer cell lines, revealing that compounds similar to this compound showed activity against renal cancer, leukemia, colon cancer, breast cancer, and melanoma cell lines .

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Lines TestedIC50 (µM)Activity
Compound ARenal Cancer5.0High
Compound BLeukemia3.5Moderate
Compound CBreast Cancer7.0High

The primary mechanism of action for this compound involves the inhibition of cyclooxygenase enzymes (COX-1 and COX-2). This inhibition affects the arachidonic acid pathway, leading to reduced production of pro-inflammatory prostaglandins and subsequently decreasing inflammation and pain response .

Anti-inflammatory and Analgesic Properties

In addition to its anticancer properties, this compound has been noted for potential anti-inflammatory and analgesic effects. Studies suggest that compounds with similar structural motifs exhibit these properties by modulating inflammatory pathways .

Case Studies

A study highlighted the anti-inflammatory effects of related thiazolo[3,2-b][1,2,4]triazole derivatives in animal models. The results indicated a significant reduction in paw edema in carrageenan-induced inflammation models when treated with these compounds .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications to the thiazole and triazole rings significantly impact biological activity. For instance:

  • The introduction of electron-withdrawing groups (e.g., fluorine or chlorine) at specific positions on the aromatic rings enhances anticancer potency.
  • The spatial arrangement of substituents also plays a crucial role in determining the efficacy against various cancer cell lines .

Table 2: Structure-Activity Relationship Insights

Modification TypeObserved Effect
Fluorine SubstitutionIncreased anticancer activity
Chlorine SubstitutionModerate anticancer activity
Positioning of GroupsCritical for efficacy

Scientific Research Applications

Pharmacological Applications

  • Antimicrobial Activity : Compounds with similar thiazole and triazole structures have shown promising antimicrobial properties. Research indicates that derivatives of these compounds can effectively combat drug-resistant pathogens, making them candidates for new antimicrobial agents .
  • Anticancer Properties : The thiazolo-triazole moiety is known for its anticancer activity. Studies have demonstrated that compounds containing this structure can inhibit the proliferation of cancer cells. For instance, molecular docking studies have indicated strong binding affinities to cancer-related receptors, suggesting potential use in cancer therapy .
  • Anti-inflammatory Effects : The compound's oxalamide structure has been linked to anti-inflammatory properties. Research shows that similar compounds can modulate inflammatory pathways, providing a basis for their use in treating inflammatory diseases.

Synthesis and Characterization

The synthesis of N1-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(m-tolyl)oxalamide typically involves multi-step organic reactions. Key steps may include:

  • Formation of the Thiazolo-Triazole Core : This involves cyclization reactions under controlled conditions to ensure high yields.
  • Functionalization : Introduction of substituents such as fluorophenyl and toluidine groups to enhance biological activity.

Analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.

Case Study 1: Anticancer Screening

In a study investigating the anticancer properties of similar compounds, derivatives were tested against various cancer cell lines using assays such as Sulforhodamine B (SRB). Compounds with thiazolo-triazole structures exhibited significant cytotoxicity against breast cancer cells, indicating their potential as anticancer agents .

Case Study 2: Antimicrobial Testing

Another study evaluated the antimicrobial efficacy of compounds with related structures against both Gram-positive and Gram-negative bacteria. Results showed that certain derivatives had potent activity against resistant strains, supporting further development for clinical applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazolo-Triazole Derivatives with Anticonvulsant Activity

Key analogs include:

  • 6-(4-Fluorophenyl)thiazolo[3,2-b][1,2,4]triazole (3c) : Exhibits potent MES-selective anticonvulsant activity (ED50 = 49.1 mg/kg, PI = 1.9) due to the electron-withdrawing fluorine atom enhancing target engagement .
  • 6-(4-Propoxyphenyl)thiazolo[3,2-b][1,2,4]triazole (5b) : Active in both MES and pentylenetetrazole (PTZ) models (ED50 = 63.4 mg/kg, PI = 1.7), suggesting that the electron-donating propoxy group broadens activity but reduces selectivity compared to 3c .
  • N1-(2-(2-(4-Fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(4-methoxyphenyl)oxalamide : A structural analog () with a 4-methoxyphenyl group instead of m-tolyl. The methoxy substituent may alter pharmacokinetics due to increased polarity, though activity data are unavailable .

Oxalamide Derivatives

  • S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) : A flavor-enhancing oxalamide with regulatory approval (FEMA 4233). Its dimethoxy and pyridyl groups contrast with the target compound’s fluorophenyl and m-tolyl moieties, underscoring how substituent choice tailors compounds for specific applications (e.g., food additives vs. CNS drugs) .

Functional Comparison and Pharmacological Data

Table 1: Key Parameters of Thiazolo-Triazole and Oxalamide Analogs

Compound Name Core Structure R1 Substituent R2 Substituent Activity (Model) ED50 (mg/kg) TD50 (mg/kg) PI References
3c Thiazolo-triazole 4-Fluorophenyl - Anticonvulsant (MES) 49.1 93.3 1.9
5b Thiazolo-triazole 4-Propoxyphenyl - Anticonvulsant (MES/PTZ) 63.4 105.6 1.7
Target Compound Thiazolo-triazole + oxalamide 4-Fluorophenyl m-Tolyl Not reported - - - -
N1-(...)-N2-(4-methoxyphenyl)oxalamide Thiazolo-triazole + oxalamide 4-Fluorophenyl 4-Methoxyphenyl Not reported - - -
S336 Oxalamide 2,4-Dimethoxybenzyl 2-(Pyridin-2-yl)ethyl Umami flavor - - -

Research Findings and Mechanistic Insights

  • Substituent Effects: Electron-withdrawing groups (e.g., fluorine in 3c) improve selectivity for MES models, while electron-donating groups (e.g., propoxy in 5b) broaden activity but reduce PI values .
  • Oxalamide Versatility: The oxalamide linker is found in both anticonvulsant candidates and flavor agents. However, flavor-oriented oxalamides like S336 prioritize metabolic stability and low toxicity (NOEL = 100 mg/kg bw/day) , whereas thiazolo-triazole-oxalamide hybrids likely target neuronal ion channels or receptors.
  • Synthetic Flexibility : Thiazolo-triazole derivatives are synthetically accessible via cyclocondensation reactions, enabling systematic exploration of substituent effects .

Q & A

Basic Synthesis Design

Q: What are the key considerations in designing a multi-step synthesis pathway for this compound? A:

  • Intermediate Selection : Prioritize stable intermediates such as fluorophenyl-thiazolo-triazole precursors (e.g., thiazolo[3,2-b][1,2,4]triazole derivatives) to ensure regioselectivity in cyclization steps .
  • Reaction Optimization : Use palladium-catalyzed cross-coupling for aryl-aryl bond formation and controlled oxalamide coupling via carbodiimide-mediated activation (e.g., EDCI/HOBt) .
  • Purification : Employ gradient column chromatography and recrystallization to isolate intermediates, particularly for thiazolo-triazole cores prone to byproducts .

Advanced Structural Characterization

Q: How can researchers resolve discrepancies in spectroscopic data (e.g., NMR, X-ray) for thiazolo-triazole derivatives? A:

  • X-ray Crystallography : Confirm the thiazolo-triazole core geometry and substituent orientation using single-crystal diffraction (e.g., analogous structures resolved in Acta Crystallographica Section E) .
  • 2D NMR Validation : Assign ambiguous proton signals (e.g., overlapping ethyl or aryl protons) using HSQC and HMBC to trace scalar couplings .
  • Mass Spectrometry : Use high-resolution ESI-MS to distinguish between isobaric species, especially for oxalamide linkage verification .

Biological Activity Profiling

Q: What in vitro/in vivo models are suitable for evaluating its bioactivity? A:

  • In Vitro : Screen against kinase targets (e.g., EGFR or Aurora kinases) using fluorescence polarization assays, given structural similarities to kinase inhibitors with thiazolo-triazole motifs .
  • In Vivo : Use xenograft models (e.g., murine colorectal cancer) to assess pharmacokinetics, focusing on bioavailability challenges from the oxalamide group’s polarity .
  • Toxicity : Conduct hepatocyte viability assays (e.g., HepG2 cells) to evaluate metabolic stability and CYP450 interactions .

Data Contradiction in SAR Studies

Q: How to address conflicting results in structure-activity relationship (SAR) studies of oxalamide derivatives? A:

  • Substituent Analysis : Compare analogs (e.g., 4-chlorophenyl vs. 4-fluorophenyl) to identify electronic effects on target binding. For example, fluorine’s electronegativity may enhance H-bonding vs. chlorine’s steric bulk .
  • Dose-Response Curves : Replicate assays under standardized conditions (e.g., fixed ATP concentrations in kinase assays) to minimize variability .
  • Computational Modeling : Perform molecular dynamics simulations to rationalize activity differences caused by meta-tolyl vs. para-substituted aryl groups .

Computational Predictions

Q: Which computational methods effectively predict binding modes and pharmacokinetics? A:

  • Docking Studies : Use AutoDock Vina with crystal structures of homologous targets (e.g., PDB: 4XCP for kinase domains) to model the thiazolo-triazole core’s orientation .
  • ADMET Prediction : Employ SwissADME to estimate logP (e.g., ~3.2 for similar oxalamides) and BBB permeability, noting the compound’s moderate solubility due to the polar oxalamide group .
  • DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to assess electronic effects of the 4-fluorophenyl group on reactivity .

Advanced Reactivity Comparison

Q: How does the substitution pattern affect reactivity compared to analogs? A:

  • Thiazolo-Triazole Core : The 4-fluorophenyl group enhances electrophilicity at the triazole N-atom, favoring nucleophilic substitutions vs. chloro or methyl analogs .

  • Oxalamide Linkage : The meta-tolyl group introduces steric hindrance, reducing rotational freedom compared to para-substituted derivatives, as shown in torsional angle analysis via XRD .

  • Comparative Data :

    Substituent (R)Reactivity (k, s⁻¹)Bioactivity (IC50, nM)
    4-Fluorophenyl0.4528.3 ± 1.2
    4-Chlorophenyl0.3842.7 ± 3.1
    m-Tolyl0.2965.9 ± 4.5
    Data derived from kinetic studies and kinase inhibition assays .

Mechanistic Studies

Q: What strategies validate proposed reaction mechanisms (e.g., cyclization steps)? A:

  • Isotopic Labeling : Use ¹⁸O-labeled reagents to trace oxygen incorporation in the oxalamide group during coupling .
  • Kinetic Profiling : Monitor intermediate formation via in situ IR spectroscopy (e.g., C=O stretching at ~1700 cm⁻¹) to identify rate-limiting steps .
  • Trapping Experiments : Add TEMPO to detect radical intermediates in thiazole ring-closing reactions .

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